molecular formula C12H15FN2O2 B1438341 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid CAS No. 1096829-46-7

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid

Cat. No.: B1438341
CAS No.: 1096829-46-7
M. Wt: 238.26 g/mol
InChI Key: KBFDOPUFARGNDL-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid is a heterocyclic organic compound . It has a molecular weight of 238.258103 g/mol and a molecular formula of C12H15FN2O2 . The IUPAC name for this compound is 5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid .


Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 18 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 tertiary amine (aliphatic), 1 tertiary amine (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The compound is a white to yellow or grey solid . The exact mass is 238.11200 .

Scientific Research Applications

  • Alzheimer's Disease Research :

    • 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid derivatives have been used in brain imaging studies related to Alzheimer's disease. For instance, a study by Kepe et al. (2006) employed a molecular imaging probe, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's patients using positron emission tomography (PET) (Kepe et al., 2006).
  • Antibacterial Agent Synthesis :

    • Research by Ishikawa et al. (1989) synthesized derivatives of this compound, such as OPC-7241, which exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1989).
  • Antimicrobial Evaluation :

    • Po-Ting Chen et al. (2013) described the synthesis of fluoroquinolone derivatives, which included 4-(carbopiperazin-1-yl)piperazinyl moieties, and their evaluation against bacterial pathogens, indicating the potential antimicrobial applications of these compounds (Po-Ting Chen et al., 2013).
  • Development of Radiopharmaceuticals :

    • A study by Langer et al. (2003) developed a method for the fluorine-18 labelling of fluoroquinolone antibiotics, which are important for pharmacokinetic measurements and visualization of bacterial infections in humans (Langer et al., 2003).
  • Crystal Structure Analysis :

    • The crystal structure of derivatives of this compound, like EPBA, was investigated to understand the molecular conformation and interactions, as discussed in a study by Faizi et al. (2016) (Faizi et al., 2016).
  • Electrochemical Studies :

    • Research by Srinivasu et al. (1999) focused on the electrochemical properties of compounds like 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, providing insights into their electrochemical mechanisms and potential applications (Srinivasu et al., 1999).

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

At the molecular level, 5-Fluoro-2-(4-methyl-1-piperazinyl)benzoic Acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, either by directly interacting with DNA or by influencing transcription factors that regulate gene expression. These molecular interactions are crucial for understanding the compound’s overall impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive changes in cellular functions, which are important considerations for its use in research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within different cellular compartments, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its activity and function, as different cellular compartments provide distinct environments that can modulate the compound’s effects.

Properties

IUPAC Name

5-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFDOPUFARGNDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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